
4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine
Descripción general
Descripción
The compound “4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine” is a derivative of phenylamine, which is an aromatic compound containing an amine group. In this case, the phenylamine is substituted at the 4-position with a tetrahydropyran ring through an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds), an amine group (-NH2), a tetrahydropyran ring (a six-membered ring with one oxygen and five carbons), and a trifluoromethyl group (-CF3). The tetrahydropyran ring is attached to the phenyl ring through an ether linkage (an oxygen atom) .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, the ether linkage, and the trifluoromethyl group. Amines are basic and nucleophilic, meaning they can accept protons and participate in nucleophilic substitution reactions. Ethers can be cleaved by strong acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could result in basicity, and the ether could contribute to its polarity .
Aplicaciones Científicas De Investigación
Activation and Synthesis in Organic Chemistry
Activation of Double Bonds in Cyclohexene Systems : A study demonstrated that a tetrahydropyran-yloxy group can activate double bonds in cyclohexene systems for thermal reactions with αβ-unsaturated carbonyl derivatives, resulting in good yields of substituted cyclohexanones or cyclohexenones (Birch, Diekman, & Macdonald, 1970).
Novel Compounds and Mechanisms
Novel Tetrahydropyran Derivatives in Ligand Development : Researchers developed diverse tetrahydropyran derivatives with potential applications in creating ligands for biological targets, demonstrating the versatility of tetrahydropyran structures in medicinal chemistry (Zaware et al., 2011).
Conformational Analysis of Flavanoids : Studies on 4-arylflavan-3-ols, which share structural features with tetrahydropyran derivatives, provided insights into the conformational behavior of phlobatannins, highlighting the importance of tetrahydropyran structures in understanding complex natural products (Steynberg, Brandt, & Ferreira, 1991; Brandt, Steynberg, & Ferreira, 1992).
Synthesis of Pheromones Using Tetrahydropyran Derivatives : The synthesis of sex pheromone components of certain Lepidoptera species utilized tetrahydropyran as a starting material, showcasing its role in synthesizing biologically active compounds (Bestmann & Gunawardena, 1992).
Advanced Materials and Catalysis
Use in Organic Light-Emitting Devices : Novel phenyl-functionalized arylamines, synthesized using tetrahydropyran derivatives, were used in organic light-emitting devices, indicating the potential of these compounds in advanced material applications (Li et al., 2012).
Catalysis for Stereoselective Synthesis : A scandium(III) triflate-catalyzed cyclization process was developed to synthesize tetrahydropyran-4-ones with high diastereoselectivity, illustrating the catalytic capabilities involving tetrahydropyran structures (Morris, Custar, & Scheidt, 2005).
Mecanismo De Acción
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. The tetrahydropyran group could potentially undergo metabolic transformations in the body, leading to various downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, solubility, and stability. The presence of a tetrahydropyran group and a trifluoromethyl group could influence these properties .
Propiedades
IUPAC Name |
4-(oxan-4-yloxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-9(1-2-11(10)16)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFZAZQLPDRODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





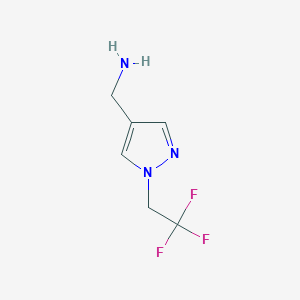

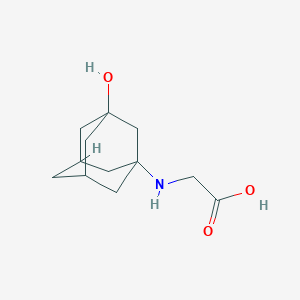
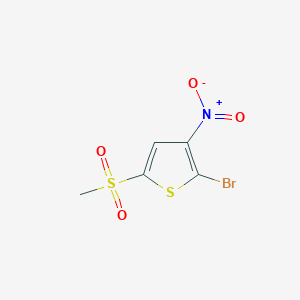
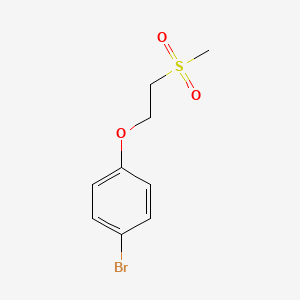
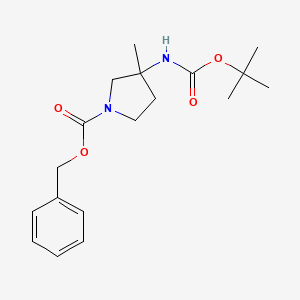
![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
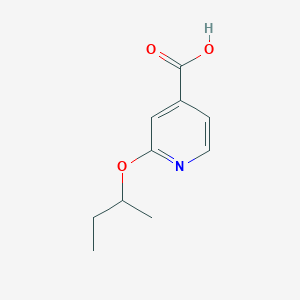

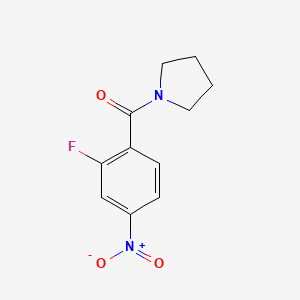
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)
![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)